CX-5011

概要

説明

CX-5011は、細胞増殖、アポトーシス、DNA修復など、さまざまな細胞プロセスに関与するセリン/スレオニンキナーゼであるタンパク質キナーゼCK2の強力かつ選択的な阻害剤です。 この化合物は、アポトーシスを誘導し、細胞増殖を阻害する能力があるため、がん研究で大きな可能性を示しています .

準備方法

合成経路と反応条件

CX-5011の合成には、ラジカル化学的アプローチによる5-ハロピリミジン-4-カルボン酸エステルの調製が含まれます。 エチル5-ブロモピリミジン-4-カルボン酸エステルは、this compoundの合成における重要な中間体です . 反応条件は通常、ラジカル開始剤と特定の溶媒を使用して、所望の生成物を得ることを含みます。

工業生産方法

This compoundの詳細な工業生産方法は広く文書化されていませんが、合成は、大規模生産のために最適化された、実験室規模の調製と同様の経路に従う可能性があります。 これには、高純度の試薬、制御された反応条件、効率的な精製技術を使用して、最終生成物の品質と収率を確保することが含まれます。

化学反応の分析

反応の種類

CX-5011は、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: この化合物は、還元されて還元誘導体を形成することができます。

置換: this compoundは、特定の官能基が他の官能基に置き換えられる置換反応を起こすことができます。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: さまざまな求核剤と求電子剤を適切な条件下で使用して、置換反応を実現できます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は、追加の酸素含有官能基を持つ酸化誘導体を生じる可能性があり、還元は、化合物のより単純な、水素化された形態を生じる可能性があります。

科学研究の応用

This compoundは、特に化学、生物学、医学、および産業の分野で、幅広い科学研究の応用を持っています。

科学的研究の応用

CX-5011 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

CX-5011は、タンパク質キナーゼCK2を選択的に阻害することでその効果を発揮します。 CK2は、細胞増殖、アポトーシス、DNA修復など、さまざまな細胞プロセスに関与しています。 CK2を阻害することで、this compoundはこれらのプロセスを妨げ、アポトーシスの誘導と細胞増殖の阻害につながります . この化合物は、大きな空胞の形成を特徴とする細胞死の一形態であるメチュオシスも誘導します . メチュオシスの誘導に重要な役割を果たす小さなGTPaseであるRac-1の活性化など、関与する分子標的と経路が含まれます .

類似の化合物との比較

類似の化合物

CX-4945: CK2のもう1つの強力で選択的な阻害剤であるCX-4945は、アポトーシスの誘導と細胞増殖の阻害において同様の効果を示しています.

TBB (4,5,6,7-テトラブロモベンゾトリアゾール): よく知られているCK2阻害剤であるTBBは、CK2阻害を研究するために研究で広く使用されてきました.

This compoundの独自性

This compoundは、CK2阻害剤とメチュオシス誘導剤としての二重の効力においてユニークです . この二重の作用機序は、複数の経路を介してがん細胞を標的にできるため、がん治療のための有望な化合物となります。 さらに、this compoundはCK2に対して高い選択性を示しており、CK2阻害の特定の効果を研究するための貴重なツールとなっています .

類似化合物との比較

Similar Compounds

TBB (4,5,6,7-Tetrabromobenzotriazole): A well-known CK2 inhibitor, TBB has been widely used in research to study CK2 inhibition.

Uniqueness of CX-5011

This compound is unique in its dual efficacy as a CK2 inhibitor and an inducer of methuosis . This dual mechanism of action makes it a promising compound for cancer therapy, as it can target cancer cells through multiple pathways. Additionally, this compound has shown a high degree of selectivity for CK2, making it a valuable tool for studying the specific effects of CK2 inhibition .

生物活性

CX-5011 is a selective small molecule inhibitor of casein kinase 2 (CK2), a pleiotropic protein kinase implicated in numerous cellular processes, including cell proliferation, survival, and apoptosis. This compound has garnered attention in cancer research due to its unique dual mechanism of action: it not only inhibits CK2 but also induces methuosis, a form of non-apoptotic cell death characterized by the formation of large cytosolic vacuoles. This article explores the biological activity of this compound, detailing its mechanisms, effects on cancer cells, and potential therapeutic applications.

This compound operates through two primary mechanisms:

-

CK2 Inhibition :

- This compound selectively inhibits CK2 with a Ki value of less than 1 nM, demonstrating high specificity against a broad panel of protein kinases .

- The inhibition of CK2 leads to a decrease in the phosphorylation of key substrates such as rpS6 and Akt, which are crucial for cell survival and proliferation .

-

Induction of Methuosis :

- This compound promotes methuosis by activating Rac1, a small GTPase involved in cell signaling pathways that regulate cytoskeletal dynamics and membrane trafficking .

- Studies indicate that this compound can induce vacuole formation in both mammalian cells and an in vivo zebrafish model, highlighting its potential for broader applications in cancer therapy .

In Vitro Studies

In various in vitro studies, this compound has demonstrated significant cytotoxic effects on cancer cell lines. For instance:

- Chronic Myeloid Leukemia (CML) : this compound has been shown to counteract imatinib resistance in CML cells. It induces apoptosis and acts synergistically with imatinib or MEK inhibitors like U0126 to reduce cell viability significantly .

- Cell Line Sensitivity : In experiments involving CEM and U2OS cell lines, this compound induced cell death even in drug-resistant variants, suggesting its potential utility in overcoming multidrug resistance (MDR) phenotypes .

| Cell Line | IC50 (µM) | Mechanism of Action | Combination Therapy |

|---|---|---|---|

| CEM | 2.40 | CK2 inhibition + methuosis | With imatinib |

| U2OS | 3.01 | CK2 inhibition + apoptosis | With U0126 |

| KCL22 | 5.07 | CK2 inhibition | Synergistic with imatinib |

In Vivo Studies

In vivo studies using zebrafish models have further validated the efficacy of this compound as an inducer of methuosis and a CK2 inhibitor. The compound's ability to promote macropinocytosis suggests potential applications beyond cancer therapy, possibly extending to metabolic disorders where altered cellular uptake processes are implicated .

Case Studies

Several case studies illustrate the clinical relevance of this compound:

- Combination Therapy for CML : A study highlighted that combining this compound with imatinib resulted in enhanced therapeutic efficacy against imatinib-resistant CML cells. The ternary mixture (this compound + imatinib + U0126) was particularly effective, reducing cell viability significantly more than any single agent alone .

- Apoptotic Pathways : Another study demonstrated that this compound induces apoptosis through the activation of caspases and the cleavage of PARP in various cancer cell lines, reinforcing its role as a potent anticancer agent .

特性

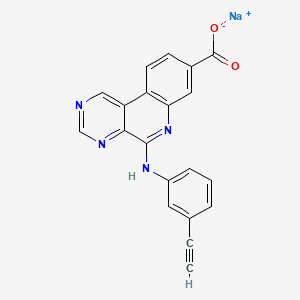

IUPAC Name |

sodium;5-(3-ethynylanilino)pyrimido[4,5-c]quinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N4O2.Na/c1-2-12-4-3-5-14(8-12)23-19-18-16(10-21-11-22-18)15-7-6-13(20(25)26)9-17(15)24-19;/h1,3-11H,(H,23,24)(H,25,26);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIFELDKZUCPMJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC2=NC3=C(C=CC(=C3)C(=O)[O-])C4=CN=CN=C42.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N4NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333382-30-1 | |

| Record name | CX-5011 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1333382301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CX-5011 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F5JG09KS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。